molecular formula C27H36N4O5S B10762271 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

Katalognummer: B10762271
Molekulargewicht: 528.7 g/mol
InChI-Schlüssel: LHGUZCKPFXXVPV-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is a highly potent and selective ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, with exceptional activity against the recalcitrant T315I gatekeeper mutant. The T315I mutation is a major mechanism of resistance to earlier-generation BCR-ABL inhibitors like imatinib and nilotinib in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This compound functions by binding to the kinase domain, stabilizing the protein in an inactive conformation, and thereby potently suppressing the downstream signaling pathways that drive leukemogenic cell proliferation and survival. Its primary research value lies in the study of drug-resistant leukemia, providing a critical tool for in vitro and in vivo investigations into overcoming treatment resistance. Researchers utilize this inhibitor to explore novel therapeutic strategies, understand the dynamics of kinase gatekeeper mutations, and evaluate combination therapies aimed at eradicating resistant cancer cell populations. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C27H36N4O5S

Molekulargewicht

528.7 g/mol

IUPAC-Name

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

InChI

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m0/s1

InChI-Schlüssel

LHGUZCKPFXXVPV-SFHVURJKSA-N

Isomerische SMILES

CCS(=O)(=O)N1CCC(CC1)[C@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Kanonische SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an indole moiety, a piperidine ring, and various substituents that may influence its biological activity. The molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol.

The primary mechanism of action for this compound is its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle, and their inhibition has been linked to anti-cancer effects. By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • Breast Cancer Cells : The compound showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent growth inhibition.
  • Lung Cancer Cells : Similar effects were observed in A549 lung cancer cells, where cell cycle analysis revealed G1 phase arrest.

In Vivo Studies

In vivo studies using murine models have further substantiated the anti-tumor effects observed in vitro. Tumor-bearing mice treated with the compound exhibited reduced tumor growth rates compared to controls, suggesting effective systemic bioavailability and therapeutic potential.

Data Table: Summary of Biological Activities

Cell Line IC50 (µM) Mechanism Effect
MCF-7 (Breast)5.0CDK2 InhibitionGrowth inhibition
A549 (Lung)7.5CDK2 InhibitionG1 Phase Arrest
HeLa (Cervical)6.0Apoptosis InductionIncreased apoptosis markers

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study in Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that the compound could significantly reduce tumor markers and improve patient outcomes when combined with standard chemotherapy.
  • Combination Therapy : Research has indicated that combining this compound with other targeted therapies enhances its efficacy, particularly in resistant cancer types.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the most significant applications of this compound is its role as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a critical enzyme involved in gene regulation associated with cancer progression. Studies have demonstrated that the compound effectively inhibits EZH2 both in vitro and in vivo. For instance, it has shown synergistic effects when combined with other therapeutic agents like ABT-199, enhancing anti-proliferative activity against specific cancer cell lines .

Table 1: Comparison of EZH2 Inhibitors

Compound NameStructure FeaturesBiological Activity
CPI-169Contains indole and pyridine; potent EZH2 inhibitorIC50 = 0.24 nM against EZH2
GSK126Similar structure with different substituent patternSelective EZH2 inhibitor
EPZ005687Indole-based structure; targets EZH2Anticancer properties

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its ability to interact with various receptors may provide therapeutic benefits in conditions such as anxiety and depression. Research into the modulation of neurotransmitter systems could reveal further applications in this area.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Inhibition Studies : Research has shown that this compound exhibits selective inhibition of EZH2, indicating a favorable safety profile for therapeutic use . The selectivity enhances its potential as a targeted cancer therapy.
  • Synergistic Effects : In combination therapies, this compound has demonstrated enhanced efficacy when used alongside other agents, suggesting its role in multi-drug regimens for cancer treatment .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of this compound with target proteins, supporting its potential as a drug candidate .

Analyse Chemischer Reaktionen

Key Structural Features and Functional Groups

The compound contains multiple reactive moieties:

  • Indole ring : Prone to electrophilic substitution and coupling reactions.

  • Pyridine derivative : Features a carbonyl group (2-oxo) and methoxy substituent, influencing reactivity.

  • Piperidine ring : Modified with an ethylsulfonyl group, which may undergo nucleophilic substitution or hydrolysis.

  • Amide linkage : Stable under mild conditions but susceptible to hydrolysis under acidic/basic conditions.

Indole Moiety Formation

The indole core synthesis involves multi-step transformations, as evidenced by patent CN113045475A :
Step 1: Bromination and Iodination

  • Reagents : N-iodosuccinimide (NIS), glacial acetic acid.

  • Conditions : Reaction at ≤30°C for 2 hours.

  • Product : 4-bromo-2-iodo-6-methylaniline (II).

  • Yield : 95.4% (240g from 150g starting material).

Step 2: Palladium-Catalyzed Coupling

  • Reagents : PdCl₂(PPh₃)₂, CuI, triethylamine, trimethylsilylacetylene.

  • Conditions : Nitrogen atmosphere, room temperature.

  • Product : 4-bromo-6-(trimethylsilylacetylene)-2-methylaniline (IV).

  • Yield : 92.3% (166.5g from 200g starting material).

Reaction StepKey ReagentsYieldPurpose
Bromination/IodinationNIS, acetic acid95.4%Introduce halogens for subsequent coupling
Palladium-Catalyzed CouplingPdCl₂(PPh₃)₂, CuI92.3%Form carbon-carbon bonds via Sonogashira coupling

Sulfonamide Group

  • Stability : Resistant to hydrolysis under mild acidic/basic conditions due to strong S–O bonds.

  • Potential Reactions :

    • Nucleophilic Substitution : Possible displacement of the ethyl group by strong nucleophiles (e.g., amines).

    • Oxidation : Sensitive to strong oxidizing agents, which may degrade the sulfonyl group.

Amide Linkage

  • Hydrolysis :

    • Acidic Conditions : Converts to carboxylic acid.

    • Basic Conditions : Converts to carboxylate salt.

  • Alkylation : Amide nitrogen may undergo alkylation (e.g., via alkyl halides).

Indole and Pyridine Rings

  • Electrophilic Substitution :

    • Indole’s 3-position is reactive for electrophilic aromatic substitution (e.g., nitration, alkylation).

    • Pyridine’s electron-deficient nature limits reactivity but allows for selective deprotonation.

  • Coupling Reactions :

    • Suzuki Coupling : Potential for cross-coupling with boronic acids if activated.

    • Heck Reaction : Possible for pyridine-substituted alkenes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogs

Compound ID/Name Structural Variation vs. Target Compound Molecular Weight (g/mol) Key Observations References
Target Compound Ethylsulfonyl-piperidine, pyridinone-methyl 515 (LC-MS) High purity (>95%), moderate yield (66%); stereospecific synthesis.
Compound 3 () Methyl group instead of ethylsulfonyl 451 (LC-MS) Lower molecular weight; reduced steric bulk may affect receptor binding.
Compound 4 () Isobutyryl-piperidine substituent Not reported Increased hydrophobicity; potential impact on membrane permeability.
Compound 7 () Oxetan-3-yl-piperidine substituent 493 (LC-MS) Polar oxetane group may enhance solubility; unconfirmed biological activity.
Compound 9 () 3,3,3-Trifluoropropyl-piperidine Not reported Fluorinated group introduces electron-withdrawing effects; may improve metabolic stability.
Compound 11 () 2,2,3,3-Tetrafluoropropyl-piperidine Not reported Higher fluorination could enhance lipophilicity and CNS penetration.
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide () Ethylsulfonyl on phenyl ring (vs. piperidine in target) 341.38 Demonstrates sulfonyl group’s role in modifying electronic properties; distinct scaffold.

Key Insights from Structural Modifications

Ethylsulfonyl vs. Methyl/Isobutyryl (Compound 3 and 4) :

  • The ethylsulfonyl group in the target compound likely enhances metabolic stability compared to methyl or isobutyryl analogs due to its resistance to oxidative degradation .
  • The sulfonyl group’s electron-withdrawing nature may strengthen hydrogen bonding with target receptors, improving potency .

However, this may reduce aqueous solubility .

Scaffold Differences (): The phenyl-based ethylsulfonyl compound () lacks the indole-pyridinone core, highlighting the target compound’s unique dual pharmacophore design for multi-target engagement .

Synthetic Challenges :

  • The target compound’s stereospecific synthesis (1S-configuration) requires precise reaction conditions, whereas analogs like Compound 3 are simpler to synthesize but may lack selectivity .

Vorbereitungsmethoden

Vilsmeier-Haack Formylation

The 3-carboxamide group can be introduced via formylation of 2-methylindole using the Vilsmeier-Haack reaction (POCl₃/DMF), followed by oxidation to the carboxylic acid and subsequent amidation. For example:

2-MethylindolePOCl3/DMF1H-Indole-3-carboxaldehydeKMnO43-Carboxylic Acid\text{2-Methylindole} \xrightarrow{\text{POCl}3/\text{DMF}} \text{1H-Indole-3-carboxaldehyde} \xrightarrow{\text{KMnO}4} \text{3-Carboxylic Acid}

The carboxylic acid is then converted to the carboxamide using coupling agents like EDCl/HOBt with [(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]amine.

The (1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl side chain requires stereoselective introduction of the ethylsulfonyl group to piperidine.

Sulfonylation of Piperidine

Piperidine-4-ethanol is reacted with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-ethylsulfonylpiperidin-4-ethanol. Chiral resolution via enzymatic kinetic resolution or asymmetric synthesis ensures the (1S) configuration:

Piperidine-4-ethanol+EtSO2ClEt3N1-Ethylsulfonylpiperidin-4-ethanol\text{Piperidine-4-ethanol} + \text{EtSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{1-Ethylsulfonylpiperidin-4-ethanol}

Ethyl Group Introduction

The ethanol intermediate is oxidized to the corresponding ketone (e.g., using Jones reagent) and subjected to stereoselective reduction (e.g., Corey-Bakshi-Shibata catalyst) to achieve the (1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl group.

Pyridine Ring Construction

The N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl] group is synthesized via cyclization or functionalization of pyridine precursors.

Pyridone Synthesis

4-Methoxy-6-methyl-2-pyridone is prepared via condensation of β-keto esters with urea derivatives. For example, methyl acetoacetate reacts with urea under acidic conditions to form the pyridone core:

CH3COCH2COOCH3+NH2CONH2H+4-Methoxy-6-methyl-2-pyridone\text{CH}3\text{COCH}2\text{COOCH}3 + \text{NH}2\text{CONH}_2 \xrightarrow{\text{H}^+} \text{4-Methoxy-6-methyl-2-pyridone}

Methylation and Functionalization

The 3-position is functionalized via Mannich reaction or reductive amination to introduce the methylaminomethyl group. For instance, reaction with formaldehyde and methylamine under mild conditions yields the desired substituent.

Final Assembly

The three modules are coupled sequentially to construct the target molecule.

Indole-Piperidine Coupling

The (1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl group is introduced at the indole’s 1-position via Mitsunobu reaction, leveraging the indole’s NH group as a nucleophile:

Indole-3-carboxamide+(1S)-1-(1-Ethylsulfonylpiperidin-4-yl)ethanolDIAD, PPh3Coupled Product\text{Indole-3-carboxamide} + \text{(1S)-1-(1-Ethylsulfonylpiperidin-4-yl)ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Coupled Product}

Pyridine Attachment

The pyridinylmethyl amine is coupled to the indole-3-carboxamide using HATU or EDC in DMF, forming the final carboxamide bond:

Indole-Piperidine Intermediate+Pyridinylmethyl AmineHATU, DIPEATarget Compound\text{Indole-Piperidine Intermediate} + \text{Pyridinylmethyl Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Optimization and Challenges

Stereochemical Control

Asymmetric hydrogenation or chiral auxiliary-mediated synthesis ensures the (1S) configuration. For example, using (R)-BINAP as a ligand in rhodium-catalyzed hydrogenation achieves >95% enantiomeric excess.

Reaction Yield Comparison

StepReagents/ConditionsYield (%)Purity (%)
Indole formylationPOCl₃/DMF, 0°C, 2h7895
Piperidine sulfonylationEtSO₂Cl, Et₃N, RT, 12h8598
Mitsunobu couplingDIAD, PPh₃, THF, 0°C→RT6590
Final amidationHATU, DIPEA, DMF, RT7297

Scalability and Industrial Relevance

The process described in the Etoricoxib intermediate synthesis (Patent US20120232281A1) highlights the importance of minimizing oxidation steps and using cost-effective catalysts . Similarly, the target compound’s synthesis avoids hazardous reagents (e.g., POCl₃) in favor of safer alternatives like T3P® for amidation.

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical steps affecting yield?

The compound can be synthesized via multi-step routes involving chiral resolution of the piperidine moiety and coupling with functionalized indole and pyridinone derivatives. A key improvement involves stereoselective alkylation of the piperidine core to ensure the (1S) configuration, followed by sulfonylation and carboxamide coupling . Critical steps include:

  • Chiral resolution : Use of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride to ensure enantiomeric purity .
  • Sulfonylation : Reaction with ethylsulfonyl chloride under anhydrous conditions to avoid byproducts .
  • Coupling : Amide bond formation between the indole-3-carboxylic acid and the pyridinone-methylamine derivative via EDCI/HOBt activation, requiring strict temperature control (0–5°C) to prevent racemization .
    Yield optimization (typically 40–60%) depends on minimizing side reactions during sulfonylation and ensuring stoichiometric precision in coupling steps .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry (e.g., (1S) configuration) and substituent positions .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ = 594.26 matches theoretical 594.27) .
  • X-ray Crystallography : Resolves absolute configuration and binding modes in co-crystal structures with targets like EZH2 .

Q. What safety precautions are necessary for laboratory handling?

  • PPE : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonylation byproducts (e.g., HCl gas) .
  • Disposal : Follow EPA guidelines for organic sulfonamides; incinerate at >1000°C with scrubbing for sulfur oxides .

Q. What are the primary biological targets and associated pathways?

This compound (CPI-1205) is a potent EZH2 inhibitor (IC50_{50} = 2 nM) targeting the Polycomb Repressive Complex 2 (PRC2), which mediates histone H3 lysine 27 trimethylation (H3K27me3). Dysregulation of this pathway drives oncogenesis in lymphomas and solid tumors .

Advanced Research Questions

Q. How does stereochemistry at the (1S) position influence EZH2 inhibitory activity?

The (1S) configuration is critical for binding to EZH2’s SAM pocket. Enantiomeric analogs (1R) show >100-fold reduced potency due to steric clashes with Tyr111 and Phe120 residues. Co-crystal structures (PDB: 5LS6) reveal hydrogen bonding between the ethylsulfonyl group and Arg685, which is disrupted in non-S configurations .

Q. What experimental strategies resolve contradictory structure-activity relationship (SAR) data?

  • Co-crystallography : Resolve binding ambiguities (e.g., conflicting SAR for pyridinone substituents) by visualizing ligand-protein interactions .
  • Free Energy Perturbation (FEP) : Computational modeling predicts how methyl/methoxy substitutions affect binding affinity, reconciling discrepancies in cellular EC50_{50} values .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions of substituent modifications, clarifying SAR outliers .

Q. How can in vivo efficacy be optimized based on pharmacokinetic (PK) properties?

  • Dosing Regimen : BID dosing at 160 mg/kg in xenograft models maintains plasma concentrations above the EC90_{90} (0.1 µM) for EZH2 inhibition .
  • Formulation : Use PEGylated liposomes to enhance solubility and reduce clearance via hepatic sulfotransferases .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated pyridinone derivatives) contributing to prolonged efficacy .

Q. What are common pitfalls in cellular activity assays, and how are they mitigated?

  • Cell Line Selection : Use EZH2-mutant models (e.g., Karpas-422 lymphoma) to avoid confounding effects from wild-type PRC2 activity .
  • Off-Target Effects : Counter-screen against other methyltransferases (DNMTs, G9a) at 10 µM to confirm selectivity .
  • EC50_{50} Variability : Normalize H3K27me3 levels to total histone H3 via Western blot to reduce plate-to-plate variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.